molecular formula C13H30OSi B13938709 Silane, [(1-butylhexyl)oxy]trimethyl- CAS No. 53754-40-8

Silane, [(1-butylhexyl)oxy]trimethyl-

Cat. No.: B13938709
CAS No.: 53754-40-8
M. Wt: 230.46 g/mol
InChI Key: QYSRFRQIQZKDFO-UHFFFAOYSA-N
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Description

Silane, [(1-butylhexyl)oxy]trimethyl- is an organosilicon compound characterized by a trimethylsilane backbone functionalized with a 1-butylhexyloxy group. This structure imparts unique physicochemical properties, such as hydrophobicity and thermal stability, which are influenced by the branched alkoxy chain. The absence of explicit studies on this compound underscores the need for further research .

Properties

CAS No.

53754-40-8

Molecular Formula

C13H30OSi

Molecular Weight

230.46 g/mol

IUPAC Name

decan-5-yloxy(trimethyl)silane

InChI

InChI=1S/C13H30OSi/c1-6-8-10-12-13(11-9-7-2)14-15(3,4)5/h13H,6-12H2,1-5H3

InChI Key

QYSRFRQIQZKDFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of 1-Butylhexanol

Method: The most common method involves reacting 1-butylhexanol with chlorotrimethylsilane (TMSCl) in the presence of a base such as pyridine, triethylamine, or imidazole to scavenge the released hydrochloric acid.

Reaction Scheme:

$$
\text{1-Butylhexanol} + \text{Cl-Si(CH}3)3 \xrightarrow[\text{Base}]{\text{Anhydrous conditions}} \text{[(1-butylhexyl)oxy]trimethylsilane} + \text{HCl}
$$

Typical conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0 °C to room temperature (to control reaction rate and minimize side reactions)
  • Time: 2–6 hours under inert atmosphere (nitrogen or argon)
  • Molar ratio: Slight excess of TMSCl (1.1–1.5 equivalents) to ensure complete conversion

Purification: The product is purified by vacuum distillation or column chromatography to remove unreacted starting materials and by-products.

Alternative Preparation via Silyl Ether Formation from Alkoxide

An alternative approach involves the generation of the alkoxide intermediate by deprotonating 1-butylhexanol with sodium hydride or potassium tert-butoxide, followed by reaction with trimethylsilyl chloride.

Reaction Scheme:

$$
\text{1-Butylhexanol} \xrightarrow{\text{NaH}} \text{1-butylhexoxide}^- \xrightarrow{\text{TMSCl}} \text{[(1-butylhexyl)oxy]trimethylsilane}
$$

This method often provides higher yields and cleaner products due to the more reactive alkoxide intermediate.

Research Data and Analysis on Preparation

Reaction Efficiency and Yields

Parameter Typical Range Notes
Reaction temperature 0–25 °C Lower temperatures reduce side reactions
Reaction time 2–6 hours Longer times may increase yield
Molar ratio (TMSCl:alcohol) 1.1–1.5 Slight excess TMSCl preferred
Yield 85–95% Dependent on purification and conditions
Purity >95% (by GC or NMR) Confirmed by ^1H and ^13C NMR spectroscopy

Molecular Characterization

  • NMR Spectroscopy: ^1H NMR shows characteristic methyl singlets around 0.0 ppm for the trimethylsilyl groups and alkyl chain resonances consistent with 1-butylhexyl.
  • IR Spectroscopy: Strong Si–O–C stretching bands near 1100 cm^-1 confirm silyl ether formation.
  • Mass Spectrometry: Molecular ion peak consistent with C13H28OSi (molar mass 256.53 g/mol).

Industrial and Laboratory Scale Considerations

  • Scale-up: Industrial synthesis may employ continuous flow reactors to maintain strict temperature and stoichiometric control, improving reproducibility and safety.
  • Solvent choice: Non-protic, anhydrous solvents are essential to prevent premature hydrolysis.
  • Inert atmosphere: Nitrogen or argon atmosphere is maintained to avoid moisture and oxygen interference.
  • By-product management: HCl generated is neutralized by the base and removed by aqueous work-up or gas scrubbing.

Comparative Table of Preparation Methods

Preparation Method Reagents & Catalysts Advantages Disadvantages Typical Yield (%)
Direct silylation with TMSCl + base 1-butylhexanol, TMSCl, pyridine/triethylamine Simple, mild conditions Requires dry conditions, HCl byproduct 85–90
Alkoxide intermediate route 1-butylhexanol, NaH or t-BuOK, TMSCl Higher reactivity, cleaner product Handling of strong base required 90–95
Continuous flow industrial method Same as above with flow reactor High reproducibility, scalable Requires specialized equipment 90–95

Summary of Research Outcomes

  • The silylation of 1-butylhexanol with chlorotrimethylsilane under anhydrous and inert conditions is the most established and reliable method for preparing Silane, [(1-butylhexyl)oxy]trimethyl-.
  • Base-mediated deprotonation of the alcohol to form the alkoxide intermediate prior to silylation improves reaction efficiency and product purity.
  • Reaction parameters such as temperature, molar ratios, and reaction time critically influence yield and selectivity.
  • Purification by distillation or chromatography yields a product with >95% purity suitable for further use in silicone polymer synthesis or surface modification.
  • Industrial-scale production benefits from continuous flow processes to improve safety and consistency.

Comparison with Similar Compounds

Structural and Molecular Properties

The alkoxy chain length and branching significantly affect molecular weight, polarity, and steric effects. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Features Evidence ID
Trimethyl(2-phenylethoxy)silane C₁₁H₁₈OSi 194.35 Aromatic (phenethyloxy) Enhanced electronic conjugation
Butan-2-yloxy(trimethyl)silane C₇H₁₈OSi 146.30 Branched aliphatic (sec-butoxy) Moderate hydrophobicity
Silane, [(dodecafluoroheptyl)oxy]trimethyl C₁₀H₁₂OF₁₂Si 404.27 Fluorinated alkoxy High thermal/chemical resistance
Hypothetical: [(1-butylhexyl)oxy]trimethylsilane C₁₁H₂₄OSi* ~200.38* Long-branched aliphatic Predicted low polarity, high flexibility N/A

*Estimated based on structural similarity.

Key Observations :

  • Aromatic vs. In contrast, aliphatic analogs like butan-2-yloxy(trimethyl)silane (C₇H₁₈OSi) prioritize hydrophobicity and flexibility .
  • Fluorinated Chains: The fluorinated analog (C₁₀H₁₂OF₁₂Si) demonstrates exceptional resistance to solvents and heat, attributed to the strong C-F bonds . This suggests that [(1-butylhexyl)oxy]trimethylsilane, with a non-fluorinated chain, may lack comparable chemical inertness.
  • Chain Length and Branching : Longer chains (e.g., 1-butylhexyloxy) likely increase steric hindrance, reducing reactivity in surface-modification applications compared to shorter-chain analogs .

Physicochemical Properties

Boiling Points and Thermal Stability
  • Trimethyl(2-phenylethoxy)silane : Predicted boiling point >200°C (aromatic groups increase molecular rigidity) .
  • Butan-2-yloxy(trimethyl)silane : Lower boiling point (~150–170°C) due to smaller molecular size .
  • Fluorinated analog : Boiling point ~287.6°C, driven by high molecular weight and fluorine content .
  • [(1-butylhexyl)oxy]trimethylsilane : Estimated boiling point ~220–240°C, balancing chain length and lack of polar groups.
Solubility and Hydrophobicity
  • Aliphatic analogs (e.g., butan-2-yloxy) are soluble in non-polar solvents like hexane, while fluorinated derivatives require fluorinated solvents . The 1-butylhexyloxy variant likely follows aliphatic trends but with reduced solubility due to increased chain length.

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